molecular formula C13H14O5 B1325832 2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid CAS No. 951894-07-8

2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid

Cat. No. B1325832
M. Wt: 250.25 g/mol
InChI Key: GZYYGDDNGZXXOK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid, also known as DMOB, is a synthetic compound that has gained interest in the scientific community due to its potential in various applications.

Scientific Research Applications

Allosteric Effectors of Hemoglobin

2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid and its derivatives have been explored as potential allosteric modifiers of hemoglobin. Research by Randad et al. (1991) showed that certain compounds structurally related to this acid were effective in decreasing the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Hydrogen Bonding Studies

The molecule has been involved in studies examining intermolecular hydrogen bonding. A study by Wash et al. (1997) found that a related compound, 2,2-dimethylbutynoic acid with a pyridone terminus, demonstrated significant hydrogen bonding, which was observed in various states including crystalline, solution, and gas phases (Wash et al., 1997).

Kinetic Resolution in Organic Chemistry

Sobolev et al. (2002) explored the use of derivatives of this compound in the kinetic resolution of certain esters. The study found that specific derivatives, when combined with Candida rugosa lipase, showed high stereoselectivity, indicating potential applications in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).

Antimicrobial Activity

Research into antimicrobial properties of derivatives of this compound has been conducted. Shastri et al. (2019) synthesized a series of derivatives and found them to exhibit significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Shastri, 2019).

Pharmaceutical Applications

The compound has been studied for its potential pharmaceutical applications. Laufer et al. (1994) examined a pyrrolizine derivative of this compound for its inhibitory activity against cyclo-oxygenase and 5-lipoxygenase enzymes, finding applications in analgesic, anti-inflammatory, and antiasthmatic treatments (Laufer et al., 1994).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-13(2,12(15)16)6-9(14)8-3-4-10-11(5-8)18-7-17-10/h3-5H,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYYGDDNGZXXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC2=C(C=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225956
Record name α,α-Dimethyl-γ-oxo-1,3-benzodioxole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid

CAS RN

951894-07-8
Record name α,α-Dimethyl-γ-oxo-1,3-benzodioxole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-γ-oxo-1,3-benzodioxole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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